![molecular formula C25H23NO4 B2669733 3-[N-(9H-fluoren-9-ylmethoxycarbonyl)-2-methylanilino]propanoic acid CAS No. 1341066-99-6](/img/structure/B2669733.png)
3-[N-(9H-fluoren-9-ylmethoxycarbonyl)-2-methylanilino]propanoic acid
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Description
3-[N-(9H-fluoren-9-ylmethoxycarbonyl)-2-methylanilino]propanoic acid, commonly known as Fmoc-amino acid, is a widely used compound in the field of biochemistry and organic chemistry. It is a derivative of amino acid and is used as a building block in peptide synthesis.
Scientific Research Applications
Synthesis and Molecular Engineering
One significant application is in the synthesis of oligomers derived from amide-linked neuraminic acid analogues, where N-Fluoren-9-ylmethoxycarbonyl-protected sugar amino acids are prepared and incorporated into solid-phase synthesis, leading to the efficient synthesis of a series of oligomers. This process demonstrates the compound's role in facilitating complex synthetic pathways, enabling the creation of novel biomolecules with potential therapeutic applications (Travis Q. Gregar & J. Gervay-Hague, 2004).
Furthermore, the compound is pivotal in molecular engineering for solar cell applications. It has been utilized in the synthesis of novel organic sensitizers comprising donor, electron-conducting, and anchoring groups. These sensitizers, upon anchoring onto TiO2 film, exhibit high conversion efficiencies, underscoring the compound's value in advancing renewable energy technologies (Sanghoon Kim et al., 2006).
Advancements in Peptide Synthesis
The compound also finds critical use in solid phase peptide synthesis (SPPS), a method that has seen significant advancements with the introduction of 9-Fluorenylmethoxycarbonyl (Fmoc) amino acids. These developments have facilitated the synthesis of biologically active peptides and proteins, demonstrating the compound's essential role in bioorganic chemistry and pharmaceutical development (G. Fields & R. Noble, 2009).
Enzymatic Activation and Nanotechnology
Another novel application is in the creation of enzymatically activated carbon nanotube (CNT) surfactants. N-Fluorenyl-9-methoxycarbonyl-protected amino acids are utilized as surfactants for carbon nanotubes. This innovative approach enables the formation of homogeneous aqueous nanotube dispersions on-demand, showcasing the compound's potential in nanotechnology and materials science (B. Cousins et al., 2009).
properties
IUPAC Name |
3-[N-(9H-fluoren-9-ylmethoxycarbonyl)-2-methylanilino]propanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H23NO4/c1-17-8-2-7-13-23(17)26(15-14-24(27)28)25(29)30-16-22-20-11-5-3-9-18(20)19-10-4-6-12-21(19)22/h2-13,22H,14-16H2,1H3,(H,27,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RZALMHJWTXHGFM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1N(CCC(=O)O)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H23NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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